Home > Products > Screening Compounds P132892 > Estradiol valeate
Estradiol valeate -

Estradiol valeate

Catalog Number: EVT-8116324
CAS Number:
Molecular Formula: C23H33NO3
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Estradiol valerate is derived from estradiol through the esterification of the hydroxyl group at the C17 position with valeric acid. This compound falls under the category of estrogens, specifically as an estrogen ester. It is often utilized in hormone therapy for menopausal symptoms, low estrogen levels, and in transgender hormone therapy. Additionally, it serves as a component in some hormonal contraceptives .

Synthesis Analysis

The synthesis of estradiol valerate involves several key steps:

  1. Formation of Estradiol Divalerate: Estradiol is reacted with n-valeric anhydride in the presence of pyridine as a solvent. The reaction typically occurs at temperatures between 75-80 °C for approximately 2 hours. This process yields estradiol divalerate, which is an oily intermediate .
  2. Conversion to Estradiol Valerate: The estradiol divalerate is then treated with potassium carbonate in methanol to convert it into estradiol valerate. This step involves heating the mixture and subsequently crystallizing the product from a methanol-water mixture .
  3. Purification: The purity of the final product can be enhanced through distillation under reduced pressure or by recrystallization techniques, ensuring a high-quality pharmaceutical product .
Molecular Structure Analysis

The molecular structure of estradiol valerate can be described as follows:

  • Chemical Formula: C23_{23}H32_{32}O3_{3}
  • Molecular Weight: Approximately 360.5 g/mol
  • Structure: Estradiol valerate features a steroid backbone characteristic of estrogens, with a valeric acid side chain attached at the C17 position. This modification alters its pharmacokinetic properties compared to estradiol itself.

The compound exhibits a melting point range typically around 60-62 °C . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure.

Chemical Reactions Analysis

Estradiol valerate undergoes various chemical reactions typical of esters:

  1. Hydrolysis: In biological systems or under acidic/basic conditions, estradiol valerate can be hydrolyzed back to estradiol and valeric acid.
  2. Esterification: It can react with alcohols to form new esters, which may have different pharmacological properties.
  3. Degradation: Under extreme conditions (e.g., high temperatures or strong acids), estradiol valerate may degrade, affecting its efficacy and safety profile.
Mechanism of Action

Estradiol valerate functions primarily as a prodrug for estradiol. Upon administration, it is converted into active estradiol through hydrolysis:

  • Estrogen Receptor Binding: Estradiol binds to estrogen receptors (ERα and ERβ), initiating a cascade of genomic and non-genomic effects that regulate gene expression involved in reproductive and metabolic processes.
  • Pharmacodynamics: The affinity of estradiol valerate for estrogen receptors is approximately 50 times lower than that of free estradiol, leading to its classification as a prodrug that must be converted for therapeutic action .
Physical and Chemical Properties Analysis

Key physical and chemical properties of estradiol valerate include:

  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and heat.
  • Bioavailability: The bioavailability after oral administration is about 3-5%, while intramuscular injection achieves nearly 100% bioavailability .
Applications

Estradiol valerate has several significant applications:

  1. Hormone Replacement Therapy: Used to alleviate menopausal symptoms such as hot flashes and osteoporosis prevention.
  2. Transgender Hormone Therapy: Administered to individuals undergoing gender transition to promote secondary sexual characteristics aligned with their gender identity.
  3. Contraceptive Use: Incorporated into some hormonal contraceptive formulations due to its estrogenic effects.
Estradiol Valerate as a Prodrug: Design & Metabolic Activation

Esterification Strategies for Enhanced Bioavailability

Estradiol valerate represents a deliberate chemical modification strategy to overcome the inherent pharmacokinetic limitations of native 17β-estradiol. The core innovation lies in the esterification of the 17β-hydroxyl group of estradiol with valeric acid (pentanoic acid), forming estradiol 17β-valerate. This structural alteration transforms the hydrophilic parent hormone into a more lipophilic prodrug. The ester bond introduces significant advantages: increased lipid solubility enhances passive absorption through biological membranes, while the added aliphatic chain facilitates storage in adipose tissue and prolongs release kinetics. Crucially, this design circumvents the first-pass metabolism bottleneck that plagues oral estradiol administration, which typically exhibits 2-10% bioavailability due to extensive Phase II conjugation (glucuronidation and sulfation) in the gut wall and liver [1] [6].

The prodrug approach leverages the differential distribution of ester-hydrolyzing enzymes throughout the body. Unlike simple formulations that merely increase solubility, esterification here serves as a targeted delivery strategy. The valerate moiety transforms estradiol into a depot-forming molecule when administered intramuscularly in oil-based vehicles, allowing sustained release over weeks rather than hours [2] [7]. For oral administration, esterification provides molecular "shielding" during intestinal absorption. The intact ester passes through enterocytes largely unaffected by cytosolic sulfotransferases that would otherwise inactivate free estradiol. Systemic hydrolysis then occurs predominantly in the bloodstream and hepatic tissues, delivering active 17β-estradiol to target organs [3] [8].

Table 1: Physicochemical Consequences of Estradiol Valerate Esterification

Property17β-EstradiolEstradiol ValeratePharmacological Impact
LogP (Octanol/Water)~4.0~6.2Enhanced membrane permeability
Aqueous SolubilityLow (0.3 mg/L)Very LowProlonged release from depot formulations
Plasma Protein Binding (%)~98% (Albumin, SHBG)>99% (Albumin)Extended circulation half-life
Susceptibility to First-Pass ConjugationHighReducedImproved oral bioavailability

Hepatic & Plasma Esterase-Mediated Hydrolysis Dynamics

The bioactivation of estradiol valerate is exclusively enzymatic, mediated by a spectrum of carboxylesterases (Carboxyl ester hydrolase, EC 3.1.1.1). These enzymes catalyze the nucleophilic cleavage of the ester bond, releasing 17β-estradiol and valeric acid. The hydrolysis kinetics exhibit profound tissue-specific variation governed by esterase expression profiles, substrate concentration, and local pH. Human carboxylesterase 1 (hCE1), highly expressed in the liver endoplasmic reticulum, demonstrates the highest catalytic efficiency (kcat/Km ≈ 12,000 M-1min-1) toward estradiol valerate [4]. Plasma hydrolysis, while slower, contributes significantly due to continuous exposure during circulation, primarily mediated by paraoxonase 1 (PON1) associated with high-density lipoprotein particles [9].

Pharmacokinetic studies reveal complex hydrolysis dynamics. Following intramuscular injection, hydrolysis occurs gradually at the depot site and systemically, producing sustained estradiol concentrations for 2-4 weeks. After oral administration, hydrolysis initiates during intestinal absorption (partially mediated by enterocyte esterases) but peaks during hepatic transit. A clinical study demonstrated that a single 2mg oral dose yields maximum estradiol concentrations (Cmax ≈ 30.79 pg/mL) at approximately 8 hours post-administration, reflecting the cumulative timeline of absorption and enzymatic activation [8]. Hydrolysis rates are saturable, shifting from first-order to zero-order kinetics at high prodrug concentrations, explaining the non-linear pharmacokinetics observed at therapeutic doses [3].

Table 2: Hydrolysis Kinetics of Estradiol Valerate Across Tissues

Tissue/CompartmentPrimary Esterase(s)Relative Hydrolysis RateContribution to Systemic Estradiol
LiverhCE1 > hCE2High (kcat ~ 45 min⁻¹)~60-70% (First-pass + Systemic)
PlasmaPON1, Albumin-associated esterasesModerate~20-30%
Intestinal MucosahCE2, Microsomal esterasesVariable~10-15% (Oral route)
Adipose TissueLow esterase activityVery SlowMinimal (Prolongs depot effect)

Valeric Acid Byproduct: Metabolic Fate & Tissue-Specific Interactions

The hydrolysis of estradiol valerate generates stoichiometric amounts of valeric acid (pentanoic acid, C4H9COOH) alongside 17β-estradiol. This short-chain fatty acid undergoes rapid and efficient mitochondrial β-oxidation, primarily in the liver and skeletal muscle. The metabolic cascade involves sequential enzymatic steps: activation to valeryl-CoA by acyl-CoA synthetase, dehydrogenation to 2,3-dehydrovaleryl-CoA, hydration to 3-hydroxyvaleryl-CoA, further dehydrogenation to 3-ketovaleryl-CoA, and finally thiolytic cleavage by CoA transferase to yield acetyl-CoA and propionyl-CoA [3]. These intermediates enter the citric acid cycle (acetyl-CoA) or gluconeogenesis (propionyl-CoA after carboxylation to methylmalonyl-CoA), resulting in complete carbon utilization for energy production or biosynthetic pathways.

Valeric acid displays transient, concentration-dependent interactions with cellular targets prior to its oxidation. At physiologically relevant concentrations (low micromolar range, achieved after therapeutic doses of estradiol valerate), it exhibits modest agonism at free fatty acid receptor 3 (FFAR3/GPR41), a Gi/o-coupled receptor expressed in enteroendocrine cells, sympathetic ganglia, and adipose tissue [2]. Activation of FFAR3 may influence peptide hormone secretion (e.g., peptide YY) and modulate autonomic nervous system activity, though the in vivo significance during estradiol valerate therapy remains incompletely characterized. Notably, valeric acid lacks significant inhibition of histone deacetylases (HDACs) compared to longer-chain fatty acids like butyrate or propionate, as its carbon chain length falls below the threshold required for effective HDAC binding [3]. Tissue-specific accumulation is minimal due to rapid clearance; plasma elimination half-life is estimated at <30 minutes. Less than 0.5% of the valerate moiety is excreted unchanged, primarily via urine, with the remainder fully oxidized to CO2 and water or incorporated into biomass [3] [8].

Properties

Product Name

Estradiol valeate

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C23H33NO3/c1-13(2)21(24)22(26)27-15-5-7-16-14(12-15)4-6-18-17(16)10-11-23(3)19(18)8-9-20(23)25/h5,7,12-13,17-21,25H,4,6,8-11,24H2,1-3H3/t17-,18-,19+,20+,21+,23+/m1/s1

InChI Key

PGAOHQJXDZNUKT-ICAREGITSA-N

SMILES

CC(C)C(C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C)N

Canonical SMILES

CC(C)C(C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C)N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.